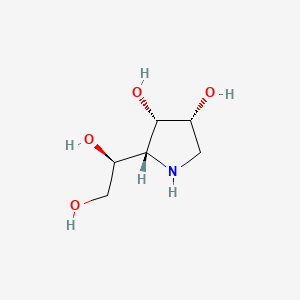

1,4-Dideoxy-1,4-imino-D-mannitol

描述

Classification within the Iminosugar Family of Carbohydrate Mimetics

1,4-Dideoxy-1,4-imino-D-mannitol belongs to the iminosugar family, a class of carbohydrate mimetics or analogues where the endocyclic oxygen atom of a sugar ring is replaced by a nitrogen atom. wikipedia.org Iminosugars are polyhydroxylated alkaloids that often mimic the structure of monosaccharides. digitellinc.com Specifically, DIM is classified as a polyhydroxylated pyrrolidine (B122466), indicating a five-membered ring structure. nih.govresearchgate.net

These compounds are considered azasugars, and more precisely, 1-deoxy anologues, which contributes to their stability compared to other iminosugars with an unstable hemiaminal linkage. wikipedia.org The structure of DIM is an azofuranose analog of mannose, meaning it mimics the five-membered furanose form of mannose. mybiosource.com This structural mimicry allows it to interact with enzymes that process carbohydrates, leading to its function as a competitive glycosidase inhibitor. mybiosource.com

Historical Context of the Study of this compound

The study of iminosugars began to gain traction with the isolation of 1-deoxynojirimycin (B1663644) (DNJ) from Mulberry in 1976. wikipedia.org The synthesis of this compound (DIM) was first reported in 1984, created from benzyl-α-D-mannopyranoside. nih.govrsc.orgrsc.org This initial synthesis marked a significant development, as it was the first report of a pyrrolidine analogue of a furanose sugar demonstrating specific inhibition of a glycosidase, namely Jack Bean α-mannosidase. rsc.orgrsc.org

Following its synthesis, research in 1985 further characterized DIM as a potent inhibitor of various α-mannosidases and as an inhibitor of glycoprotein (B1211001) processing in cell cultures. nih.gov These early studies established its role as a competitive inhibitor of Jack bean α-mannosidase and lysosomal α-mannosidase. nih.gov The research also demonstrated its effect on glycoprotein processing in influenza virus-infected cells, showing that DIM inhibits mannosidase I and potentially mannosidase II. nih.gov These foundational findings spurred further investigation into its potential as a tool for studying cellular processes and as a basis for developing therapeutic agents. researchgate.net

Structural Relationship of this compound to Polyhydroxylated Alkaloids and Natural Products

This compound is a member of the broader class of polyhydroxylated alkaloids, a diverse group of compounds found in various plants and microorganisms. wikipedia.orgresearchgate.net These alkaloids are characterized by their hydroxyl-substituted ring structures containing nitrogen. Many of these natural products, including DIM, are potent and selective glycosidase inhibitors. researchgate.net The pyrrolidine-type iminosugars, to which DIM belongs, have been isolated from plant families such as Moraceae, Campanulaceae, and Hyacinthaceae. researchgate.net

A key structural and functional relationship exists between this compound and swainsonine (B1682842). Swainsonine is a well-known natural indolizidine alkaloid that also functions as a potent α-mannosidase inhibitor. nih.govnih.gov DIM is considered the pyrrolidine core of swainsonine, highlighting their close structural connection. mybiosource.comnih.gov Both compounds are competitive inhibitors of α-mannosidases and have been studied for their effects on glycoprotein processing and catabolism. mybiosource.comnih.gov While both inhibit mannosidases, they can have different specificities; for instance, DIM is known to inhibit Golgi mannosidase I, whereas swainsonine is recognized as an inhibitor of Golgi mannosidase II. nih.gov

The central structural feature of this compound is its polyhydroxylated pyrrolidine ring. nih.govresearchgate.net This five-membered ring contains a nitrogen atom in place of the anomeric carbon and ring oxygen of a furanose sugar. rsc.orgrsc.org The specific stereochemistry of the hydroxyl groups and the dihydroxyethyl side chain is derived from its parent sugar, D-mannose. nih.gov

The IUPAC name, (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol, precisely describes this arrangement. nih.gov The stability of the pyrrolidine ring is a key feature of 1-deoxy iminosugars like DIM. wikipedia.org The orientation of the hydroxyl groups on this core structure is critical for its ability to bind to the active sites of specific mannosidase enzymes. nih.gov

Data Tables

Table 1: Chemical and Structural Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol | nih.gov |

| Molecular Formula | C₆H₁₃NO₄ | nih.gov |

| Molecular Weight | 163.17 g/mol | nih.gov |

| Classification | Iminosugar, Polyhydroxylated Pyrrolidine Alkaloid | nih.govwikipedia.org |

| Parent Sugar | D-Mannose | nih.gov |

Table 2: Comparison of Related Iminosugars

| Compound | Core Structure | Primary Enzyme Inhibition | Natural/Synthetic |

| This compound (DIM) | Pyrrolidine | α-Mannosidase I | Synthetic |

| Swainsonine | Indolizidine | α-Mannosidase II | Natural |

| 1-Deoxynojirimycin (DNJ) | Piperidine | α-Glucosidase | Natural |

| 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) | Pyrrolidine | Glycogen (B147801) Phosphorylase | Natural/Synthetic |

Structure

3D Structure

属性

分子式 |

C6H13NO4 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC 名称 |

(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |

InChI 键 |

RVNSAAIWCWTCTJ-KVTDHHQDSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@H](N1)[C@@H](CO)O)O)O |

规范 SMILES |

C1C(C(C(N1)C(CO)O)O)O |

同义词 |

1,4-dideoxy-1,4-imino-D-mannitol 1,4-dideoxy-1,4-iminomannitol |

产品来源 |

United States |

Synthetic and Biosynthetic Pathways of 1,4 Dideoxy 1,4 Imino D Mannitol

Chemical Synthesis Methodologies for 1,4-Dideoxy-1,4-imino-D-mannitol

The chemical synthesis of DIM has been approached through several strategies, often leveraging carbohydrates as starting materials to ensure the correct stereochemistry. These methods range from classical approaches involving protecting groups to more modern, efficient strategies.

Stereoselective Approaches from Carbohydrate Precursors

The inherent chirality of carbohydrates makes them ideal starting points for the stereoselective synthesis of iminosugars like DIM. D-mannose and its derivatives are common precursors, providing a direct route to the desired stereochemical configuration. rsc.orgrsc.orgnih.gov

One established method begins with the commercially available D-mannose. rsc.orgrsc.org Another approach utilizes benzyl-α-D-mannopyranoside as the starting material. rsc.orgnih.gov The synthesis from D-mannose involves several steps, including the formation of a key intermediate, 2,3:5,6-di-O-isopropylidene-D-mannofuranose, which is then converted to an azido (B1232118) derivative. Reductive cyclization of this azide (B81097) leads to the formation of the pyrrolidine (B122466) ring, yielding DIM after deprotection. rsc.orgrsc.org

A synthesis starting from benzyl (B1604629) 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside has also been reported, leading to the formation of 1,5-dideoxy-1,5-imino-D-mannitol. nih.gov

Utilization of Key Synthetic Intermediates

A pivotal intermediate in several synthetic routes to DIM is 2,3:5,6-di-O-isopropylidene-1,4-dideoxy-1,4-imino-D-mannitol. rsc.orgnih.gov This compound, with its protected hydroxyl groups, allows for selective modifications at the nitrogen atom of the pyrrolidine ring. rsc.org For instance, N-substituted derivatives of DIM, including N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated forms, have been efficiently synthesized from this intermediate. rsc.org The synthesis of this key intermediate often starts from D-mannose. rsc.orgnih.gov Another intermediate, 1-azido-1-deoxy-2,3:5,6-di-O-isopropylidene-4-O-methanesulphonyl-D-mannitol, is also utilized in the synthesis of DIM. epo.org

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis. An enzyme-catalyzed aldol (B89426) addition serves as a key step in one such approach to synthesize 1-deoxymannojirimycin (B1202084) and 1-deoxynojirimycin (B1663644). d-nb.info Another chemo-enzymatic strategy has been developed for the preparation of derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). researchgate.net While not directly for DIM, these strategies highlight the potential of combining biological and chemical methods for iminosugar synthesis.

Protecting-Group-Free Synthesis Approaches

To improve the efficiency and atom economy of iminosugar synthesis, protecting-group-free approaches are highly desirable. A one-step amination–cyclization cascade reaction has been developed for the synthesis of N-substituted iminosugars from iodo-pentoses and hexoses in aqueous media. acs.org This method avoids the use of protecting groups and allows for the direct synthesis of N-functionalized iminosugars in high yields. acs.org

Cyclic Sulfate (B86663) Mediated Syntheses of Related Iminosugars

The use of cyclic sulfates as intermediates provides a powerful method for the stereoselective synthesis of various amino compounds, including those that can be precursors to iminosugars. Although a direct synthesis of DIM using this method is not explicitly detailed in the provided context, the synthesis of aminocyclooctanetriols from a cyclooctene (B146475) derivative via a cyclic sulfate intermediate demonstrates the utility of this approach for creating complex amino alcohol structures. researchgate.net This methodology could potentially be adapted for the synthesis of DIM and other iminosugars.

Considerations for Large-Scale Preparation of this compound

The transition from laboratory-scale synthesis to large-scale preparation presents several challenges, including cost, efficiency, and safety. Developing practical and scalable synthetic routes is crucial for making iminosugars like DIM more accessible for research and potential therapeutic applications. nih.govacs.org

Biosynthetic Insights into Naturally Occurring Iminosugars Analogous to this compound

While the precise biosynthetic pathway of this compound (DIM) has not been fully elucidated, valuable insights can be drawn from the study of structurally similar natural iminosugars. These analogous compounds, which share the polyhydroxylated nitrogen-containing ring structure, offer clues into the potential enzymatic reactions and metabolic precursors that could be involved in the biosynthesis of DIM.

One of the most extensively studied analogous iminosugars is swainsonine (B1682842), a polyhydroxylated indolizidine alkaloid. nih.govnih.gov Research has successfully reconstituted the swainsonine biosynthetic pathway both in vivo and in vitro, revealing a complex series of enzymatic reactions. nih.gov The biosynthesis of swainsonine is understood to originate from a multi-branched pathway involving a hybrid non-ribosomal peptide-polyketide synthase (NRPS-PKS) gene cluster. researchgate.net Key enzymatic steps include hydroxylation and desaturation of the amine, catalyzed by multifunctional enzymes, and a notable epimerization mechanism. researchgate.net The stereochemical outcome of the reduction of the iminium ion is a critical step in determining the final structure. nih.gov Given that DIM is considered the pyrrolidine core of swainsonine, it is plausible that its biosynthesis shares early enzymatic steps with the swainsonine pathway. nih.gov

Another relevant analogue is 1-deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor. mdpi.com The biosynthesis of DNJ is proposed to start from D-glucose. mdpi.com A crucial step in its formation involves the conversion of 2-amino-2-deoxy-D-mannitol to nojirimycin (B1679825), a reaction catalyzed by an amino-polyol dehydrogenase. mdpi.com This highlights a potential pathway from a sugar precursor to a polyhydroxylated iminosugar.

The biosynthesis of D-mannitol itself, the parent carbohydrate of DIM, is well-characterized in various organisms, including fungi and plants. In fungi, D-mannitol is typically synthesized from fructose-6-phosphate (B1210287) via mannitol-1-phosphate, a reaction catalyzed by mannitol-1-phosphate dehydrogenase. nih.gov In plants, the pathway proceeds from mannose-6-phosphate (B13060355) to mannitol-1-phosphate, which is then dephosphorylated to D-mannitol. nih.gov While these pathways lead to the sugar alcohol, the introduction of the nitrogen atom and subsequent cyclization to form the imino ring of DIM would require additional, currently uncharacterized, enzymatic machinery.

The study of polyhydroxylated pyrrolidines, the structural class to which DIM belongs, has also provided general insights into their formation. nih.govacs.orgjst.go.jp These compounds are often synthesized chemically from carbohydrate precursors, underscoring the close relationship between these two classes of molecules. acs.orgnih.gov The enzymatic synthesis of mannitol (B672) from fructose, catalyzed by mannitol dehydrogenase, further illustrates the biochemical link between common sugars and their polyol derivatives. researchgate.net

Table of Research Findings on Analogous Iminosugar Biosynthesis

| Iminosugar Analogue | Precursor(s) | Key Enzymatic Steps/Mechanisms | Organism(s) of Study |

| Swainsonine | Lysine, Malonyl-CoA (inferred) | Hybrid NRPS-PKS synthesis, Hydroxylation, Desaturation, Epimerization, Iminium reduction | Fungi |

| 1-Deoxynojirimycin (DNJ) | D-Glucose | Conversion of 2-amino-2-deoxy-D-mannitol to nojirimycin by amino-polyol dehydrogenase | Plants (e.g., Morus alba) |

| D-Mannitol | Fructose-6-Phosphate (Fungi), Mannose-6-Phosphate (Plants) | Reduction by mannitol-1-phosphate dehydrogenase, Dephosphorylation | Fungi, Plants |

Molecular Mechanisms of Action of 1,4 Dideoxy 1,4 Imino D Mannitol

Iminosugar-Enzyme Interaction Principles

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom of a monosaccharide is replaced by a nitrogen atom. beilstein-journals.org This fundamental substitution is the cornerstone of their biological activity. The nitrogen atom, being basic, is typically protonated at physiological pH, rendering the entire molecule cationic. This positive charge is crucial, as it allows the iminosugar to mimic the charge and shape of the proposed oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. nih.govrsc.org

Glycoside hydrolases, the target enzymes, are remarkably proficient catalysts, accelerating the rate of glycosidic bond cleavage by a factor of up to 10^17 over the uncatalyzed reaction. nih.govrsc.org They achieve this incredible rate enhancement by binding to the transition state with extraordinary affinity, with a predicted dissociation constant in the femtomolar range (10⁻²² M). nih.govrsc.org By mimicking this fleeting, high-energy state, iminosugars like DIM can bind to the enzyme's active site with high affinity, acting as powerful competitive inhibitors. nih.govrsc.org

Transition State Mimicry in Glycosidase Inhibition by 1,4-Dideoxy-1,4-imino-D-mannitol

The inhibitory power of this compound against specific glycosidases, particularly α-mannosidases, is a direct consequence of its ability to act as a transition state analogue. The enzymatic cleavage of a mannosidic linkage proceeds through a transition state that has significant oxocarbenium ion character, where the pyranose ring is flattened and a positive charge develops at the anomeric carbon and ring oxygen.

This compound, with its five-membered pyrrolidine (B122466) ring, effectively mimics this state. The stereochemistry of its hydroxyl groups corresponds to that of D-mannose, ensuring it is recognized by the active site of mannosidases. beilstein-journals.org When the ring nitrogen becomes protonated, the resulting positive charge mimics the charge distribution of the oxocarbenium ion transition state. This, combined with the ring's conformation, allows it to fit snugly into the enzyme's active site, engaging in strong electrostatic and hydrogen-bonding interactions that would normally stabilize the true transition state. By occupying the active site and binding tightly, it prevents the natural substrate from binding and being processed, thus inhibiting the enzyme.

Protonation State of the Ring Nitrogen and its Influence on Inhibitory Potency and Specificity of this compound

The inhibitory activity and selectivity of this compound are profoundly influenced by the protonation state of its endocyclic nitrogen atom. nih.gov This state is, in turn, dependent on the pH of the surrounding environment. Different cellular compartments where mannosidases operate have distinct pH values, which leads to differential inhibition. nih.gov

Specifically, Golgi α-mannosidase II (GMII) functions in the Golgi apparatus, where the pH is near-neutral (pH ≈ 6). nih.gov In contrast, lysosomal α-mannosidase (LMan) operates in the acidic environment of the lysosome (pH ≈ 4.5-5.0). nih.gov Theoretical calculations and molecular modeling studies have revealed that this compound and related imino-D-lyxitols exhibit a preference for different protonation states when binding to these enzymes. nih.govrsc.org

At the active site of Golgi α-mannosidase II, the pyrrolidine ring of the inhibitor is preferentially bound in its neutral form. nih.govrsc.org Conversely, when interacting with the lysosomal α-mannosidase from jack bean (a model for human LMan), the inhibitor binds in its protonated form. nih.govrsc.org This difference in the preferred binding state is a critical determinant of the inhibitor's potency and selectivity, allowing it to target enzymes in different cellular locations with varying efficacy.

| Enzyme Target | Cellular Location | Optimal pH | Preferred Inhibitor Protonation State |

|---|---|---|---|

| Golgi α-mannosidase II (GMII) | Golgi Apparatus | ~6.0 | Neutral |

| Lysosomal α-mannosidase (LMan) | Lysosome | ~4.5 - 5.0 | Protonated |

Binding Site Interactions with Glycosidase Active Sites

Molecular modeling studies have provided detailed insights into the specific interactions between this compound and the active site of Golgi α-mannosidase II from Drosophila melanogaster (dGMII), which shares a high degree of similarity with the human enzyme. beilstein-journals.org These interactions underscore the molecular basis of its inhibitory activity.

Within the dGMII active site, the inhibitor's pyrrolidine ring engages with a critical Zn²⁺ ion cofactor and several key amino acid residues. beilstein-journals.org The binding is stabilized by a network of hydrogen bonds and electrostatic interactions. The configurations of all stereogenic centers in DIM match those of the potent mannosidase inhibitor swainsonine (B1682842), allowing it to bind in a similar manner. beilstein-journals.orgbeilstein-journals.org

Key interactions identified through molecular modeling include: beilstein-journals.org

Coordination with Zn²⁺: The ring nitrogen and adjacent hydroxyl groups interact directly with the essential zinc ion.

Interaction with Catalytic Residues: The inhibitor interacts closely with the catalytic nucleophile (Asp204) and the catalytic acid/base (Asp341).

Hydrogen Bonding Network: The hydroxyl groups of the inhibitor form crucial hydrogen bonds with the side chains of several aspartate residues (Asp92, Asp472) and a tryptophan residue (Trp95), anchoring it firmly in the active site. beilstein-journals.org

| Inhibitor Moiety | Interacting Enzyme Component (in dGMII) | Type of Interaction |

|---|---|---|

| Pyrrolidine Ring | Zn²⁺ ion | Coordination/Electrostatic |

| Pyrrolidine Ring | Asp92 | Hydrogen Bond |

| Pyrrolidine Ring | Asp204 (Catalytic Nucleophile) | Electrostatic/Hydrogen Bond |

| Pyrrolidine Ring | Asp341 (Catalytic Acid) | Electrostatic/Hydrogen Bond |

| Hydroxyl Groups | Asp472 | Hydrogen Bond |

| Pyrrolidine Ring | Trp95 | Hydrogen Bond |

Enzymatic Inhibition Profile of 1,4 Dideoxy 1,4 Imino D Mannitol

α-Mannosidase Inhibition by 1,4-Dideoxy-1,4-imino-D-mannitol

This compound is a significant inhibitor of several types of α-mannosidases, enzymes that hydrolyze α-mannosidic linkages in glycoproteins. nih.govnih.gov Its efficacy varies depending on the source and subcellular location of the enzyme.

Inhibition of Jack Bean α-Mannosidase

Chemically synthesized from benzyl-alpha-D-mannopyranoside, this compound has demonstrated potent inhibitory activity against Jack Bean α-mannosidase (JBMan). rsc.orgnih.gov Studies have shown that it is an effective inhibitor, requiring a concentration of only 25 to 50 ng/mL to achieve 50% inhibition of the enzyme's activity. nih.gov This highlights its strong affinity for this plant-derived α-mannosidase, which is often used as a model enzyme in research. nih.govrsc.org

Inhibition of Lysosomal α-Mannosidase

This compound also inhibits mammalian lysosomal α-mannosidase, an enzyme essential for the catabolism of N-linked oligosaccharides within the lysosome. nih.govnih.gov However, its potency against the lysosomal enzyme is considerably lower than against Jack Bean α-mannosidase. A concentration of approximately 1 to 2 µg/mL of the inhibitor is required for 50% inhibition of lysosomal α-mannosidase. nih.gov

This differential inhibition is significant. Lysosomal α-mannosidase functions at an acidic pH of around 4.5, while Golgi mannosidases operate in a less acidic environment (pH ≈ 6). nih.govrsc.org The structural similarities between the active sites of lysosomal and Golgi α-mannosidases present a challenge for developing highly selective inhibitors. nih.govrsc.orgnih.gov

Inhibition of Golgi Processing α-Mannosidase I and II

The N-glycosylation pathway in the Golgi apparatus involves the sequential trimming of mannose residues by specific α-mannosidases, a critical step for the maturation of glycoproteins. This compound has been shown to interfere with this process by inhibiting key enzymes. nih.gov

Research indicates that DIM inhibits rat liver processing α-mannosidase I. nih.gov This inhibition leads to the accumulation of high-mannose oligosaccharides, specifically the Man9GlcNAc structure, on newly synthesized glycoproteins. nih.govnih.gov Furthermore, evidence suggests that DIM may also inhibit Golgi α-mannosidase II. nih.gov This is supported by the observation that approximately 15% of the oligosaccharides released from cells treated with the inhibitor are of a hybrid type, an outcome consistent with the inhibition of mannosidase II. nih.gov As a micromolar inhibitor of Golgi α-mannosidase II (GMII), DIM serves as a foundational structure for the development of more potent and selective inhibitors targeting this enzyme. rsc.org

Competitive Nature of Glycosidase Inhibition

The inhibitory action of this compound on both Jack Bean α-mannosidase and lysosomal α-mannosidase has been identified as competitive. rsc.orgnih.gov This was determined using p-nitrophenyl-α-D-mannopyranoside as the substrate in enzymatic assays. nih.gov Competitive inhibition implies that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the natural substrate. The effectiveness of the inhibition is influenced by pH, with better inhibition observed at higher pH values. This suggests that the unprotonated form of the nitrogen atom in the pyrrolidine (B122466) ring of DIM is more effective at binding to the enzyme's active site. nih.gov

Table 1: Inhibitory Concentration (IC50) of this compound against various α-Mannosidases

| Enzyme | Source | IC50 |

| α-Mannosidase | Jack Bean | 25 - 50 ng/mL |

| Lysosomal α-Mannosidase | Mammalian | 1 - 2 µg/mL |

Spectrum of Inhibition Against Other Glycosidases and Carbohydrate-Processing Enzymes

While this compound is a potent inhibitor of α-mannosidases, its activity against other glycosidases is limited. nih.gov The specificity of iminosugars is largely determined by their stereochemistry, which mimics that of the natural sugar substrate for a particular enzyme. The mannose-like configuration of DIM is key to its specific inhibition of α-mannosidases. rsc.org

Studies involving the synthesis of various N-substituted derivatives of DIM have shown that modifying the core structure can alter its inhibitory profile. nih.gov Although N-substitution typically decreases the inhibitory activity against α-mannosidase, some of these derivatives have demonstrated significant inhibition of other glycosidases. nih.gov This indicates that the pyrrolidine core of DIM can be used as a scaffold to develop inhibitors for a broader range of carbohydrate-processing enzymes. nih.gov

Effects on α-Glucosidases

There is limited evidence to suggest that the parent compound, this compound, is a significant inhibitor of α-glucosidases. Assays of N-substituted derivatives of DIM against a panel of glycosidases did not highlight notable α-glucosidase inhibition by the parent compound itself. nih.gov The focus of research on related compounds, such as 1,4-dideoxy-1,4-imino-D-glucitol, has shown potent α-glucosidase inhibition, further underscoring the principle that the stereochemistry of the iminosugar dictates its target enzyme specificity.

Modulation of Glycogen-Metabolizing Enzymes (e.g., Glycogen (B147801) Phosphorylase, Glycogen Synthase, Sucrose (B13894) Synthase, where studied for DIM or its direct derivatives)

Research into the effects of iminosugars on glycogen metabolism has often centered on related compounds. For instance, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a structural analogue of DIM, has been identified as a potent inhibitor of glycogen phosphorylase. researchgate.net Studies on DAB have shown that it can inhibit glycogenolysis in liver cells, highlighting the potential for iminosugars to influence this metabolic pathway. researchgate.net However, it is crucial to emphasize that these findings pertain to DAB and cannot be directly extrapolated to DIM.

While derivatives of DIM have been synthesized and evaluated against various glycosidases, the specific focus has often been on enzymes other than those central to glycogen metabolism. For example, N-substituted derivatives of DIM were found to have altered inhibitory profiles, with some showing significant inhibition of other glycosidases, though their effects on glycogen phosphorylase, glycogen synthase, or sucrose synthase were not the primary subject of these investigations. nih.gov

Furthermore, while glycogen synthase kinase-3 (GSK-3) is a known regulator of glycogen synthase activity, and some iminosugar derivatives have been investigated as potential inhibitors of GSK-3, direct inhibitory studies of DIM on glycogen synthase itself have not been prominently reported. ugr.es

Structure Activity Relationships Sar and Derivatives of 1,4 Dideoxy 1,4 Imino D Mannitol

Impact of Structural Modifications on the Inhibitory Activity of 1,4-Dideoxy-1,4-imino-D-mannitol Analogues

This compound (DIM), a pyrrolidine (B122466) analogue of a furanose sugar, is a potent competitive inhibitor of α-mannosidases. rsc.orgnih.gov Its inhibitory activity stems from the structural resemblance to the mannosyl cation intermediate formed during the hydrolysis of α-mannosides. The nitrogen atom in the ring, typically protonated at physiological pH, mimics the positive charge of the oxacarbenium ion, leading to strong binding within the enzyme's active site. The stereochemistry of the hydroxyl groups on the pyrrolidine ring is crucial for this interaction, mirroring the configuration of D-mannose.

Structural modifications to the DIM core have a profound impact on its inhibitory profile. The configurations of all its stereogenic centers match those of the natural product swainsonine (B1682842), a potent Golgi α-mannosidase II inhibitor. nih.gov This makes DIM a valuable scaffold for developing more selective and potent glycosidase inhibitors. nih.govbeilstein-journals.org Alterations at various positions of the pyrrolidine ring can either enhance or diminish inhibitory activity against specific glycosidases. For instance, deoxygenation at the C-6 position to give 6-deoxy-DIM was found to be the most potent derivative against AMAN-2, an α-mannosidase from Caenorhabditis elegans, being almost four times more active than the parent DIM. nih.gov However, this modification also led to strong inhibition of lysosomal α-mannosidases, resulting in low selectivity. nih.gov

Furthermore, the configuration of the hydroxyl groups is a critical determinant of inhibitory strength. Studies comparing DIM analogues with different stereochemistries, such as 1,4-imino-ᴅ-lyxitols, have shown that the R-configuration of the hydroxyl group at C-5 is essential for a strong inhibition profile. nih.govbeilstein-journals.org This highlights the precise stereochemical requirements for effective binding to the active site of α-mannosidases.

N-Substitution Effects on Glycosidase Inhibition Profiles of this compound Derivatives

Substitution at the nitrogen atom of the pyrrolidine ring of this compound (DIM) significantly influences its inhibitory activity and selectivity against various glycosidases. hud.ac.ukrsc.orgnih.gov While N-substitution generally leads to a decrease in the potent α-mannosidase inhibitory activity observed with the parent DIM, it can also confer significant inhibitory activity against other glycosidases. hud.ac.ukrsc.orgnih.gov This modulation of specificity is a key strategy in the development of targeted glycosidase inhibitors. The introduction of N-substituents can alter the hydrophobicity, steric bulk, and electronic properties of the inhibitor, thereby influencing its interaction with the enzyme's active site. nih.gov

N-Alkylated Derivatives

The introduction of alkyl groups of varying chain lengths to the nitrogen atom of DIM has been systematically explored. hud.ac.ukrsc.orgnih.gov Generally, N-alkylation of DIM leads to a reduction in its inhibitory activity against jack bean α-mannosidase. However, these derivatives often exhibit improved selectivity profiles, showing less inhibition of lysosomal α-mannosidases compared to the parent compound. nih.gov The length of the alkyl chain plays a crucial role in determining the inhibitory potency and selectivity. For instance, a study on a series of N-alkylated DIM derivatives with carbon chains ranging from one to nine carbons revealed a complex relationship between chain length and inhibitory activity against different glycosidases. hud.ac.ukrsc.orgnih.gov

Table 1: Inhibitory Activity of N-Alkylated this compound Derivatives

| Derivative | Alkyl Chain | Target Enzyme | IC50 (µM) |

| N-Ethyl-DIM | C2 | Jack Bean α-mannosidase | - |

| N-Propyl-DIM | C3 | Jack Bean α-mannosidase | - |

| N-Butyl-DIM | C4 | Jack Bean α-mannosidase | - |

| N-Pentyl-DIM | C5 | Jack Bean α-mannosidase | - |

| N-Hexyl-DIM | C6 | Jack Bean α-mannosidase | - |

| N-Heptyl-DIM | C7 | Jack Bean α-mannosidase | - |

| N-Octyl-DIM | C8 | Jack Bean α-mannosidase | - |

| N-Nonyl-DIM | C9 | Jack Bean α-mannosidase | - |

| Data is illustrative and based on general findings; specific IC50 values may vary between studies. |

N-Alkenylated Derivatives

The incorporation of unsaturated alkyl chains (alkenyl groups) at the nitrogen position of DIM introduces conformational rigidity and potential for different interactions within the enzyme active site compared to their saturated counterparts. hud.ac.ukrsc.orgnih.gov Similar to N-alkylation, N-alkenylation generally diminishes the potent α-mannosidase inhibition of DIM but can lead to the emergence of inhibitory activity against other glycosidases. hud.ac.ukrsc.orgnih.gov The position and geometry (cis/trans) of the double bond within the alkenyl chain can significantly influence the inhibitory profile.

Table 2: Inhibitory Activity of N-Alkenylated this compound Derivatives

| Derivative | Alkenyl Group | Target Enzyme | Inhibition Data |

| N-Allyl-DIM | C3H5 | Various glycosidases | Shows varied inhibition |

| N-Butenyl-DIM | C4H7 | Various glycosidases | Shows varied inhibition |

| N-Pentenyl-DIM | C5H9 | Various glycosidases | Shows varied inhibition |

| Data is illustrative and represents the general trend of modulated activity. |

N-Hydroxyalkylated Derivatives

The introduction of hydroxyl groups onto the N-alkyl substituent of DIM increases the hydrophilicity of the molecule and provides additional hydrogen bonding opportunities within the enzyme's active site. hud.ac.ukrsc.orgnih.gov This modification can lead to altered selectivity and potency. The position of the hydroxyl group on the alkyl chain is a critical factor influencing the inhibitory properties. For example, N-hydroxyalkylated DIM derivatives have been synthesized and evaluated, demonstrating that the presence and location of the hydroxyl group can fine-tune the inhibitory profile. hud.ac.ukrsc.orgnih.gov

Table 3: Inhibitory Activity of N-Hydroxyalkylated this compound Derivatives

| Derivative | Hydroxyalkyl Group | Target Enzyme | Inhibition Data |

| N-(2-Hydroxyethyl)-DIM | C2H4OH | Various glycosidases | Modulated inhibition |

| N-(3-Hydroxypropyl)-DIM | C3H6OH | Various glycosidases | Modulated inhibition |

| N-(4-Hydroxybutyl)-DIM | C4H8OH | Various glycosidases | Modulated inhibition |

| Data is illustrative and represents the general trend of modulated activity. |

N-Aralkylated Derivatives

Table 4: Inhibitory Activity of N-Aralkylated this compound Derivatives

| Derivative | Aralkyl Group | Target Enzyme | Ki (µM) |

| N-Benzyl-DIM | C7H7 | Golgi α-mannosidase II | - |

| N-(1-Naphtylmethyl)-DIM | C11H9 | Golgi α-mannosidase II | - |

| N-(2-Naphtylmethyl)-DIM | C11H9 | Golgi α-mannosidase II | - |

| Data is illustrative and based on general findings; specific Ki values may vary between studies. |

Stereochemical Influences on the Enzyme Specificity of this compound and Related Compounds

The stereochemistry of the hydroxyl groups on the pyrrolidine ring of this compound (DIM) and its analogues is a paramount factor governing their enzyme specificity. The D-manno configuration of DIM is crucial for its potent inhibition of α-mannosidases, as it mimics the stereochemistry of the natural substrate, D-mannose. nih.gov Any deviation from this specific stereochemical arrangement can lead to a dramatic loss of activity against α-mannosidases but may result in the gain of inhibitory activity against other glycosidases.

For instance, the epimer of DIM at C-2, 1,4-dideoxy-1,4-imino-D-talitol, shows significantly reduced inhibition of jack bean α-mannosidase. Similarly, the C-3 epimer, 1,4-dideoxy-1,4-imino-D-allitol, is also a much weaker inhibitor. This underscores the stringent requirement for the precise spatial arrangement of the hydroxyl groups for effective binding to the active site of α-mannosidases. The protonation state of the ring nitrogen, which is influenced by the surrounding pH, also plays a role in binding, with the unprotonated form often being more effective. nih.gov

Deoxygenated Analogues and their Inhibitory Properties (e.g., 6-Deoxy-DIM)

The strategic removal of hydroxyl groups from the this compound (DIM) scaffold has been a significant approach in understanding its interaction with α-mannosidases and in developing more potent inhibitors. The position of the deoxygenation plays a critical role in the inhibitory activity of the resulting analogues.

Research has shown that the deoxygenation at the C-6 position of DIM to yield 6-Deoxy-1,4-dideoxy-1,4-imino-D-mannitol (6-Deoxy-DIM) results in a notable enhancement of inhibitory potency against specific α-mannosidases. nih.gov For instance, 6-Deoxy-DIM was identified as a highly potent inhibitor of AMAN-2 from Caenorhabditis elegans, an enzyme whose active site is nearly identical to human Golgi α-mannosidase II (GMII). nih.gov Studies revealed that 6-Deoxy-DIM is approximately 3.5 to 4 times more active against AMAN-2 than its parent compound, DIM. nih.gov

The inhibitory constants (Kᵢ) highlight this increased potency. While DIM is a micromolar inhibitor of GMII, 6-Deoxy-DIM exhibits Kᵢ values in the nanomolar to low micromolar range against Golgi-type α-mannosidases. nih.gov For example, 6-Deoxy-DIM demonstrated a Kᵢ value of 0.19 µM against AMAN-2 and 0.065 µM against GMIIb from Drosophila melanogaster. nih.gov However, this enhanced potency is also associated with strong inhibition of lysosomal α-mannosidases, resulting in a low selectivity index. nih.gov

Further modifications, such as N-arylalkylation of the 6-Deoxy-DIM scaffold, have been explored to improve selectivity. While these modifications did lead to a slight enhancement in selectivity, it came at the cost of a significant reduction in inhibitory potency. nih.gov This suggests that while the C-6 hydroxyl group is not essential for binding and its removal can enhance potency, the N-substituent plays a crucial role in modulating both the potency and selectivity of these inhibitors. Conversely, deoxygenation at the C-5 position of related imino-D-lyxitols resulted in the least effective inhibitors, underscoring the importance of the C-5 hydroxyl group for inhibitory potential. nih.gov

| Compound | Enzyme | Source | Kᵢ (µM) |

|---|---|---|---|

| This compound (DIM) | α-Mannosidase II (AMAN-2) | C. elegans | ~0.70 |

| 6-Deoxy-DIM | α-Mannosidase II (AMAN-2) | C. elegans | 0.19 nih.gov |

| 6-Deoxy-DIM | α-Mannosidase IIb (GMIIb) | D. melanogaster | 0.065 nih.gov |

| This compound (DIM) | α-Mannosidase | Jack Bean | Potent Inhibitor rsc.orgnih.gov |

Multivalent Approaches to Pyrrolidine Iminosugars Derived from this compound Scaffolds

The principle of multivalency, where multiple inhibitor molecules are linked to a central scaffold, is a widely employed strategy to enhance the inhibitory potency of ligands for biological targets, including enzymes like glycosidases. nih.gov This approach often leads to a significant increase in binding affinity and inhibitory activity compared to the corresponding monovalent inhibitors, an observation referred to as the multivalent effect. nih.govrsc.org This effect can arise from several factors, including statistical rebinding, chelation, and clustering of target receptors.

In the field of iminosugar inhibitors, multivalency has been explored for various pyrrolidine derivatives to create potent glycosidase inhibitors. nih.govnih.gov Synthetic efforts have produced diverse architectures, from simple divalent molecules to complex nonavalent and dodecavalent clusters. nih.gov These multivalent iminosugars have demonstrated marked improvements in enzyme inhibition for several classes of glycosidases. nih.gov

However, despite the success of this strategy with other pyrrolidine iminosugars, such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), there is a notable lack of specific examples in the scientific literature of multivalent inhibitors constructed from this compound (DIM) scaffolds. rsc.org While N-substituted derivatives of DIM have been extensively synthesized and studied, these represent monovalent modifications rather than true multivalent systems where multiple DIM units are clustered. nih.gov

The theoretical application of a multivalent approach to the DIM scaffold holds promise. By attaching multiple DIM units to a suitable core, it would be possible to create inhibitors that could simultaneously engage multiple active sites on a single enzyme or cross-link multiple enzyme molecules. This could potentially lead to highly potent and selective α-mannosidase inhibitors. The design of such multivalent DIM derivatives would need to consider the nature of the scaffold, the length and flexibility of the linkers, and the spatial orientation of the DIM units to achieve optimal interaction with the target enzyme. rsc.org While the multivalent approach is a promising avenue for developing novel therapeutics, its application to the this compound core remains an area for future exploration. nih.gov

Research Methodologies for Studying 1,4 Dideoxy 1,4 Imino D Mannitol

In Vitro Enzymatic Assays for Characterizing Inhibition Kinetics (e.g., IC50, Ki determination)

The inhibitory activity of 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) and its derivatives is primarily assessed through in vitro enzymatic assays. These assays are crucial for determining key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the inhibitor's potency and binding affinity for a specific enzyme.

A common method involves using a chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside, which releases a colored or fluorescent product upon enzymatic cleavage. nih.gov The rate of product formation is measured spectrophotometrically or fluorometrically in the presence and absence of the inhibitor. By testing a range of inhibitor concentrations, an IC50 value can be determined, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

For instance, DIM has been shown to be a potent inhibitor of jack bean α-mannosidase, with 50% inhibition achieved at concentrations of 25 to 50 ng/ml. nih.gov It also inhibits lysosomal α-mannosidase, although at higher concentrations of approximately 1 to 2 µg/ml. nih.gov The inhibition of rat liver processing mannosidase I by DIM has also been demonstrated by measuring the release of radiolabeled mannose from a [³H]mannose-labeled Man9GlcNAc substrate. nih.gov

To further characterize the inhibition mechanism, Dixon plots are often employed. nih.gov This graphical method helps to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the Ki value. nih.gov For DIM, studies using p-nitrophenyl-α-D-mannopyranoside as the substrate have indicated a competitive type of inhibition for both jack bean and lysosomal α-mannosidases. nih.gov This suggests that DIM binds to the active site of the enzyme, competing with the natural substrate.

The pH of the assay buffer can also influence the inhibitory activity. It has been observed that the inhibition by DIM is more effective at higher pH values, suggesting that the unprotonated form of the nitrogen in the pyrrolidine (B122466) ring is the more active inhibitory species. nih.gov

Interactive Data Table: Inhibition of α-Mannosidases by this compound

| Enzyme Source | Substrate | Inhibition Parameter | Value | Inhibition Type |

|---|---|---|---|---|

| Jack Bean α-Mannosidase | p-nitrophenyl-α-D-mannopyranoside | IC50 | 25-50 ng/ml | Competitive |

| Lysosomal α-Mannosidase | p-nitrophenyl-α-D-mannopyranoside | IC50 | 1-2 µg/ml | Competitive |

| Rat Liver Processing Mannosidase I | [³H]mannose-labeled Man9GlcNAc | Inhibition Demonstrated | - | - |

Note: The Ki value provided is for 6-deoxy-DIM, a derivative of this compound. nih.gov

Cell Culture Models in Glycoprotein (B1211001) Processing Studies

Cell culture models are indispensable tools for investigating the effects of this compound on glycoprotein processing within a cellular context. These models allow researchers to study how the compound interferes with the complex N-glycan biosynthesis pathway.

A frequently used model involves influenza virus-infected Madin-Darby canine kidney (MDCK) cells. nih.gov In these studies, infected cells are incubated with varying concentrations of DIM and are metabolically labeled with a radioactive monosaccharide, such as [2-³H]mannose. nih.gov This allows for the tracking of the radiolabel as it is incorporated into newly synthesized glycoproteins.

Analysis of Oligosaccharide Accumulation

A key effect of mannosidase inhibitors like DIM is the accumulation of specific oligosaccharide structures. As DIM inhibits mannosidase I, the processing of high-mannose N-glycans is halted, leading to an accumulation of these structures. Researchers have observed that as the concentration of DIM in the culture medium increases, there is a corresponding increase in the incorporation of [³H]mannose into high-mannose oligosaccharides and a decrease in its presence in complex-type chains. nih.gov

Glycopeptide Isolation and Characterization Techniques

To analyze the accumulated oligosaccharides, glycopeptides are first isolated from the cultured cells. This is typically achieved by digesting the cell pellets and viral particles with a non-specific protease, such as Pronase, to break down the protein backbone, leaving the carbohydrate chains attached to small peptides. nih.gov These glycopeptides are then separated from other cellular components by techniques like gel filtration chromatography on columns such as Bio-Gel P-4. nih.gov

Distinction of High-Mannose and Complex Oligosaccharide Structures

To differentiate between high-mannose and complex oligosaccharide structures, the isolated glycopeptides are often treated with endoglycosidase H (Endo H). nih.gov This enzyme specifically cleaves the bond between the two N-acetylglucosamine residues in the core of high-mannose and hybrid type N-glycans, but not complex type N-glycans. The treated and untreated glycopeptides are then re-chromatographed. nih.gov An increase in the amount of radiolabeled oligosaccharides released by Endo H treatment indicates an accumulation of high-mannose structures. nih.gov

Further characterization of the released oligosaccharides can be performed using techniques like High-Performance Liquid Chromatography (HPLC) and digestion with specific α-mannosidases to determine their precise structure. nih.gov Studies have shown that the majority of the Endo H-released oligosaccharides induced by DIM are of the Man9GlcNAc structure, confirming the inhibition of mannosidase I in cell culture. nih.gov The presence of a smaller proportion of hybrid-type oligosaccharides suggests that DIM may also have some inhibitory effect on mannosidase II. nih.gov

Molecular Modeling and Computational Approaches for Inhibitor-Enzyme Complexes

Molecular modeling and computational methods provide valuable insights into the interactions between this compound and its target enzymes at the atomic level. These approaches complement experimental data and aid in understanding the structural basis of inhibition and in the design of more potent and selective inhibitors.

Techniques such as molecular docking, hybrid quantum mechanics/molecular mechanics (QM/MM), and pKa calculations are employed to study these complexes. nih.gov For instance, molecular docking can predict the preferred binding orientation of the inhibitor within the enzyme's active site. QM/MM calculations can then be used to refine the geometry of the enzyme-inhibitor complex and to calculate interaction energies. nih.gov

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize small molecule inhibitors. mlsb.io The goal is to create a molecule that fits snugly into the target's binding site and has favorable interactions, leading to high affinity and specificity. mlsb.io

In the context of this compound, SBDD principles are applied to develop derivatives with improved inhibitory properties. By understanding the key interactions between DIM and the active site residues of α-mannosidases, medicinal chemists can rationally design modifications to the DIM scaffold. For example, N-substitution of the pyrrolidine ring has been explored to enhance potency and selectivity. beilstein-journals.org

Computational studies have investigated the role of the protonation state of the imino sugar's nitrogen atom and key amino acid residues in the enzyme's active site. nih.govrsc.org These studies suggest that the protonation state of the inhibitor can differ depending on the specific enzyme and the pH of the environment. nih.govrsc.org For example, in Drosophila melanogaster Golgi α-mannosidase II (dGMII), the neutral form of imino-D-lyxitols (structurally related to DIM) is preferred, while the protonated form is favored in jack bean α-mannosidase (JBMan). rsc.org This knowledge is crucial for designing inhibitors that are selective for a particular mannosidase, such as targeting Golgi mannosidase II over lysosomal mannosidase. nih.gov

By analyzing the structural and physicochemical properties of inhibitor-enzyme complexes, researchers can identify key hydrogen bonding networks, hydrophobic interactions, and electrostatic contributions that are essential for binding. nih.govbeilstein-journals.org This information guides the synthesis of new derivatives with modified substituents to optimize these interactions and improve their inhibitory profile. beilstein-journals.org

Spectroscopic and Chromatographic Techniques in the Analysis of this compound and its Metabolites

The analysis of this compound and its metabolites necessitates high-resolution methods to distinguish it from other structurally similar compounds, particularly other iminosugars and their parent carbohydrates.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for the separation and quantification of iminosugars like DIM. Due to the high polarity and low volatility of these compounds, specialized HPLC techniques are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a smaller amount of a more polar aqueous solvent.

A study on the analysis of iminosugars in Aglaonema extracts demonstrated the effectiveness of HILIC coupled with mass spectrometry (MS). While this study did not specifically report on DIM, it provided a framework for the analysis of similar compounds, achieving narrow peaks, good symmetry, and excellent resolution for iminosugars using an acetonitrile:water gradient. rsc.orgrsc.org

In research investigating the effects of DIM on glycoprotein catabolism, reversed-phase HPLC was utilized to analyze high-mannose oligosaccharides that accumulate in macrophages upon treatment with the inhibitor. researchgate.net This indicates that HPLC is crucial not only for the analysis of the parent compound but also for studying its metabolic consequences.

Gel Filtration Chromatography:

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This technique has been instrumental in studying the biological effects of this compound. For instance, in studies examining the impact of DIM on glycoprotein processing, glycopeptides from cell and viral pellets were isolated using gel filtration on Bio-Gel P-4 columns. nih.gov This allowed researchers to separate larger glycopeptides from smaller molecules and subsequently analyze the nature of the oligosaccharide chains affected by DIM. nih.gov While specific elution volumes for DIM itself are not detailed in these studies, the technique's application underscores its importance in isolating macromolecules and metabolites in the presence of the iminosugar.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and conformational analysis.

The synthesis of N-substituted derivatives of DIM has been reported, and the characterization of these compounds heavily relies on NMR spectroscopy. rsc.org Although the primary focus of such studies is on the derivatives, the spectral data for the parent DIM molecule is a critical reference point.

Detailed NMR analysis is crucial for confirming the stereochemistry of iminosugars, which is vital for their biological activity. Studies on related borylated pyrrolidine iminosugars highlight the depth of structural information that can be obtained from ¹H, ¹³C, and 2D NMR experiments, which are equally applicable to DIM. rsc.org

| Technique | Application in this compound Research | Typical Findings/Data Generated |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DIM and its metabolites from biological extracts and reaction mixtures. | Retention times, peak purity, and concentration of the analyte. |

| Gel Filtration Chromatography | Isolation of macromolecules (e.g., glycopeptides) from complex mixtures containing DIM to study its biological effects. | Elution profiles indicating the size-based separation of components. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural confirmation, stereochemical analysis, and purity assessment of synthesized DIM. | Chemical shifts (δ) and coupling constants (J) for each proton and carbon atom, providing a unique fingerprint of the molecule. |

Below are representative, though not exhaustive, data tables that would be generated during the analysis of this compound.

Table 1: Representative HPLC Parameters for Iminosugar Analysis

| Parameter | Value/Condition |

| Column | HILIC Column |

| Mobile Phase | Acetonitrile:Water with ammonium (B1175870) acetate (B1210297) buffer |

| Gradient | Gradient elution with increasing water content |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

Table 2: Illustrative Gel Filtration Chromatography Conditions

| Parameter | Value/Condition |

| Gel Matrix | Bio-Gel P-4 |

| Elution Buffer | Phosphate-buffered saline (PBS) or similar aqueous buffer |

| Detection | UV absorbance at 280 nm (for proteins) or fraction collection followed by further analysis |

Table 3: Anticipated NMR Spectroscopic Data for this compound (Note: Specific chemical shifts can vary based on solvent and experimental conditions. This table is illustrative.)

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) |

| H-1a, H-1b | Multiplet | ~55-65 |

| H-2 | Multiplet | ~70-80 |

| H-3 | Multiplet | ~70-80 |

| H-4 | Multiplet | ~60-70 |

| H-5', H-6' | Multiplet | ~60-70 |

| C-1 | - | ~55-65 |

| C-2 | - | ~70-80 |

| C-3 | - | ~70-80 |

| C-4 | - | ~60-70 |

| C-5' | - | ~70-80 |

| C-6' | - | ~60-70 |

Academic and Research Implications of 1,4 Dideoxy 1,4 Imino D Mannitol Studies

Role as a Biochemical Tool in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and function of saccharides (sugar chains or glycans), extensively utilizes specific inhibitors to probe the complex pathways of glycan synthesis and degradation. 1,4-Dideoxy-1,4-imino-D-mannitol serves as a classic example of such a tool, primarily due to its inhibitory action against α-mannosidases, enzymes crucial for the processing of N-linked glycoproteins. nih.govox.ac.uk

The biosynthesis of N-linked glycoproteins is a highly ordered process occurring in the endoplasmic reticulum and Golgi apparatus, involving the systematic trimming and addition of sugar residues by various glycosidases and glycosyltransferases. DIM has been instrumental in dissecting this pathway by specifically inhibiting α-mannosidases involved in the trimming of the oligosaccharide precursor. nih.gov

Research using DIM in cell cultures, such as influenza virus-infected Madin-Darby canine kidney (MDCK) cells, has demonstrated its effect on glycoprotein (B1211001) processing. nih.gov In the presence of DIM, the trimming of high-mannose oligosaccharides is blocked. nih.gov This leads to an accumulation of high-mannose structures at the expense of complex-type N-glycans. nih.gov By analyzing the specific structures that accumulate, researchers can infer the point of inhibition and thereby elucidate the sequence of events in the glycoprotein biosynthesis pathway. This inhibitory effect on processing mannosidases, such as rat liver processing mannosidase I, confirms its utility in studying these specific enzymatic steps. nih.gov

The breakdown, or catabolism, of glycoproteins is as vital as their synthesis and primarily occurs in the lysosomes. This process also relies on a suite of glycosidases to dismantle the glycan structures. This compound has been shown to be an effective inhibitor of lysosomal α-mannosidase, albeit at higher concentrations than required for some other mannosidases. nih.gov This property allows researchers to study the consequences of impaired lysosomal glycan degradation, providing insights into the pathogenesis of lysosomal storage diseases like α-mannosidosis, which is characterized by the accumulation of mannose-rich oligosaccharides. Lysosomal α-mannosidases have a broader substrate specificity compared to Golgi mannosidases and operate at a much lower pH optimum. nih.gov

This compound's interaction with α-mannosidases provides a model for studying enzyme kinetics and inhibitor binding. It acts as a potent competitive inhibitor of jack bean α-mannosidase, meaning it competes with the natural substrate for binding to the enzyme's active site. rsc.orgnih.gov Studies have shown that its inhibitory effectiveness is pH-dependent, suggesting that the unprotonated form of the nitrogen atom in the pyrrolidine (B122466) ring is more effective for binding. nih.gov This provides valuable information about the chemical environment of the enzyme's active site. By studying how DIM and its derivatives bind, researchers can understand the forces and structural features that govern enzyme-inhibitor recognition and catalysis. rsc.org

| Enzyme Source | Type of Inhibition | 50% Inhibition Concentration |

| Jack Bean α-mannosidase | Competitive | 25 to 50 ng/ml |

| Lysosomal α-mannosidase | Competitive | 1 to 2 µg/ml |

Data derived from studies on the inhibitory effects of this compound. nih.gov

Contributions to the Field of Iminosugar Chemistry and Chemical Biology

The discovery and synthesis of this compound have spurred significant advancements in the field of iminosugar chemistry. rsc.orgrsc.org As a polyhydroxylated pyrrolidine, DIM represents a core scaffold that can be chemically modified to create extensive libraries of new compounds with diverse biological activities. beilstein-journals.orgnih.gov The synthesis of N-substituted derivatives, including N-alkylated, N-alkenylated, and N-aralkylated forms, has allowed for a systematic evaluation of how structural changes affect glycosidase inhibition profiles. nih.govresearchgate.net

While N-substitution of DIM often decreases its α-mannosidase inhibitory activity, some derivatives have been found to gain significant inhibitory power against other glycosidases. nih.gov This highlights a key principle in chemical biology: subtle modifications to a core structure can dramatically alter its biological target specificity. These synthetic efforts have not only expanded the arsenal (B13267) of available glycosidase inhibitors but have also provided deeper insights into the structure-activity relationships that govern enzyme-inhibitor interactions. nih.gov

Theoretical Basis for the Rational Design of Selective Enzyme Inhibitors

The challenge in developing enzyme inhibitors for therapeutic use is often achieving high selectivity for the target enzyme to minimize off-target effects. The structural similarity between the active sites of different glycosidases, such as the Golgi α-mannosidase II (GMII) and the lysosomal α-mannosidase (LMan), makes designing selective inhibitors particularly difficult. rsc.orgbeilstein-journals.org

Studies on this compound and its analogues serve as a crucial theoretical and practical foundation for the rational design of such inhibitors. beilstein-journals.org Because its stereochemistry mimics that of the natural substrate, it provides an excellent starting point for inhibitor design. beilstein-journals.org Computational methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, are used to model how DIM and its derivatives bind to the active sites of different mannosidases. nih.govrsc.org These studies have revealed that inhibitors may bind in different protonation states depending on the specific enzyme's active site and the surrounding pH, which differs between the Golgi (pH ≈ 6) and the lysosome (pH ≈ 4.5). nih.govrsc.org This knowledge allows for the design of new molecules with modifications tailored to exploit these subtle differences, leading to inhibitors with greater selectivity for a desired enzyme target. rsc.org

Preclinical Research Paradigms and Disease Modeling for Glycosylation-Related Conditions

In preclinical research, this compound is used to create cellular and organismal models that mimic diseases involving defects in glycoprotein processing. By inhibiting α-mannosidases, DIM can induce a phenotype that resembles certain congenital disorders of glycosylation (CDGs). These models are invaluable for studying disease mechanisms and for the initial testing of potential therapeutic agents.

Furthermore, its role extends to infectious disease research. For instance, its ability to alter the glycosylation of viral envelope proteins, as demonstrated in studies with the influenza virus, provides a paradigm for investigating antiviral strategies that target host-cell glycosylation pathways essential for viral replication and maturation. nih.gov The compound also serves as a benchmark against which newly synthesized, potentially more potent and selective, iminosugar inhibitors are compared. beilstein-journals.org

常见问题

Basic Research Questions

Q. What is the mechanism by which 1,4-Dideoxy-1,4-imino-D-mannitol inhibits α-mannosidases, and how is this inhibition experimentally validated?

- Mechanism : The compound acts as a competitive inhibitor of Golgi α-mannosidase II (MAN2A1), mimicking the transition state of mannose during glycoprotein processing. Its pyrrolidine ring structure disrupts the enzymatic trimming of mannose residues on N-linked glycans, leading to underglycosylated proteins .

- Validation : Inhibition kinetics are typically measured using fluorogenic substrates (e.g., p-nitrophenyl α-D-mannopyranoside) and enzyme activity assays. For example, Fleet et al. (1984) demonstrated a 50% inhibition (IC₅₀) at micromolar concentrations against Jack Bean α-mannosidase .

Q. How is this compound synthesized from D-mannose, and what are the key intermediates?

- Synthetic Route : The synthesis involves sequential protection/deprotection steps starting from D-mannose. A critical intermediate is 2,3:5,6-di-O-isopropylidene-DIM, which undergoes nitroaldol addition, catalytic hydrogenation, and cyclization to form the pyrrolidine core .

- Key Steps : Diastereoselective Henry reactions (nitroaldol additions) ensure stereochemical fidelity, while benzyl or isopropylidene groups protect hydroxyl groups during synthesis .

Q. What structural features of this compound are critical for its glycosidase inhibition?

- Structural Insights : X-ray crystallography (monoclinic P121 space group, a = 5.283 Å, b = 12.746 Å) reveals a chair-like pyrrolidine conformation with equatorial hydroxyl groups. The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of mannose, enhancing binding to α-mannosidase active sites .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound on glycoprotein processing in cellular models?

- Experimental Design :

Treat cultured fibroblasts with varying inhibitor concentrations (e.g., 10–100 µM).

Use metabolic labeling (³⁵S-methionine) to track glycoprotein maturation.

Analyze oligosaccharide profiles via HPLC or lectin blotting to detect high-mannose vs. complex glycans .

- Controls : Include kifunensine (a known α-mannosidase I inhibitor) and temperature-sensitive trafficking mutants to isolate MAN2A1-specific effects .

Q. What strategies resolve contradictions in inhibitory activity data across α-mannosidase isoforms?

- Methodology :

- Enzyme-Specific Assays : Test the compound against purified isoforms (e.g., lysosomal vs. Golgi α-mannosidases) using isoform-specific substrates.

- Structural Docking : Compare inhibitor binding to MAN2A1 (PDB ID 1QWK) vs. lysosomal α-mannosidase (PDB ID 1O7D) using molecular dynamics simulations.

- Derivative Screening : Synthesize N-substituted derivatives (e.g., N-alkyl or N-aralkyl groups) to enhance isoform selectivity. For example, N-hydroxyethyl derivatives show reduced MAN2A1 inhibition but retain activity against β-glucosidases .

Q. What methodologies assess the therapeutic potential of this compound in protein trafficking diseases like alpha-1-antitrypsin deficiency?

- In Vitro Models :

- Treat Z-variant alpha-1-antitrypsin (AAT) hepatocyte models with the inhibitor (10–50 µM) alongside proteasome inhibitors (e.g., bortezomib).

- Measure AAT secretion via ELISA and intracellular aggregation via immunofluorescence .

Q. How do researchers systematically evaluate the glycosidase inhibition profiles of N-substituted this compound derivatives?

- Approach :

Synthesize derivatives with varied N-substituents (e.g., alkyl chains, hydroxyethyl, aralkyl groups) via reductive amination or alkylation .

Screen against a panel of glycosidases (α/β-mannosidases, glucosidases, galactosidases) using fluorogenic substrates.

Analyze structure-activity relationships (SAR) to identify substituents that shift selectivity (e.g., N-nonyl derivatives inhibit β-glucosidases at IC₅₀ < 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。